4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO2. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 285.81 g/mol. Further physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : Compounds structurally similar to 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride have been synthesized using various methods. For instance, ethyl imidate hydrochlorides were prepared using substituted benzyl cyanides, ethanol, and HCl gas, leading to the formation of compounds like substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which are structurally related to the target compound (Bekircan & Bektaş, 2008).
Molecular Structure Analysis : Studies on molecular structures of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, synthesized from reactions involving piperidine, have provided insights into the crystal and molecular structures, indicating the presence of H-bonded dimers and C-H...π interactions (Khan et al., 2013).
Biological Activities and Applications
Antimicrobial Activities : Research on related compounds, such as substituted piperidine derivatives, has shown significant antimicrobial activities, indicating potential applications in antibacterial and antifungal therapies (Faty, Hussein, & Youssef, 2010).
Medical Applications : Piperidine derivatives, closely related to this compound, have been studied for their potential in medical applications such as treating neurological disorders, including drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).
Material Science and Chemical Synthesis
Chemical Synthesis Applications : Piperidine analogues, similar to this compound, have been explored in studies focused on chemical synthesis, showcasing their potential as high-affinity ligands for the dopamine transporter (Prisinzano et al., 2002).
Copolymers in Material Science : Novel copolymers of styrene involving phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are chemically related to the target compound, have been synthesized, demonstrating their utility in material science (Kharas et al., 2016).
Future Directions
Properties
IUPAC Name |
4-[2-(3-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-4-3-5-15(12-14)18-11-8-13-6-9-16-10-7-13;/h3-5,12-13,16H,2,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMFRHBCGIHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-71-4 | |
Record name | Piperidine, 4-[2-(3-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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